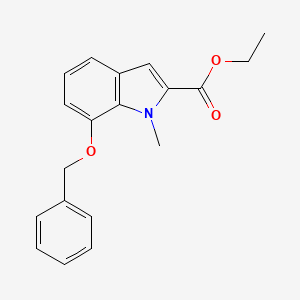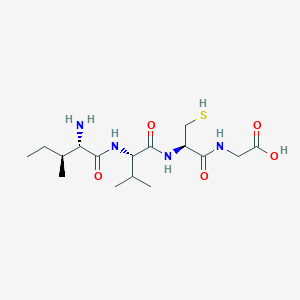![molecular formula C12H13ClN4O6 B12539548 Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 748158-88-5](/img/structure/B12539548.png)
Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a dinitrophenyl hydrazone moiety, and an ester functional group. Its molecular formula is C12H13ClN4O6, and it has a molecular weight of approximately 344.71 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the condensation reaction between ethyl 4-chloro-3-oxobutanoate and 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions: Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the dinitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .
相似化合物的比较
Ethyl 4-chloro-3-oxobutanoate: A precursor in the synthesis of the target compound.
2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of the target compound.
Ethyl 4-chloro-3-hydroxybutanoate: A related compound with similar structural features but different functional groups.
Uniqueness: Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable hydrazone complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
748158-88-5 |
|---|---|
分子式 |
C12H13ClN4O6 |
分子量 |
344.71 g/mol |
IUPAC 名称 |
ethyl 4-chloro-3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C12H13ClN4O6/c1-2-23-12(18)5-8(7-13)14-15-10-4-3-9(16(19)20)6-11(10)17(21)22/h3-4,6,15H,2,5,7H2,1H3 |
InChI 键 |
LPKJMNYWXNFMSS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)

![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)




![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)






